molecular formula C7H16N2O B130632 1,3-Diisopropylurea CAS No. 4128-37-4

1,3-Diisopropylurea

Cat. No.: B130632
CAS No.: 4128-37-4
M. Wt: 144.21 g/mol
InChI Key: BGRWYRAHAFMIBJ-UHFFFAOYSA-N
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Description

1,3-Diisopropylurea: is an organic compound with the molecular formula C7H16N2O. It is a derivative of urea where the hydrogen atoms are replaced by isopropyl groups. This compound is known for its stability and is used in various chemical reactions and industrial applications. It appears as a white solid and has a melting point of 185-190°C .

Safety and Hazards

1,3-Diisopropylurea is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

There are ongoing efforts to make the synthesis of peptides greener, which involves the use of 1,3-Diisopropylurea . These efforts are centered around solvent substitution, recycling and reduction, as well as exploring alternative synthetic methods . There are also limitations to its use, such as its low solubility in water, which can limit its use in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diisopropylurea can be synthesized through the reaction of isopropylamine with urea. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction is as follows: [ \text{(CH3)2CHNH2 + CO(NH2)2 → (CH3)2CHNHCONH(CH3)2} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity isopropylamine and urea. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include maintaining a temperature range of 150-200°C and using a catalyst to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diisopropylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,3-Diisopropylurea is unique due to its stability and ability to form complexes with metal ions, making it valuable in catalysis and material science. Its role in peptide synthesis and molecularly imprinted polymers further highlights its versatility and importance in scientific research .

Properties

IUPAC Name

1,3-di(propan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWYRAHAFMIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044486
Record name 1,3-Dipropan-2-ylurea
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4128-37-4
Record name N,N′-Bis(1-methylethyl)urea
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Record name N,N'-Diisopropylurea
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Record name 1,3-Diisopropylurea
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Record name Urea, N,N'-bis(1-methylethyl)-
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Record name 1,3-Dipropan-2-ylurea
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Record name 1,3-diisopropylurea
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Record name N,N'-DIISOPROPYLUREA
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Synthesis routes and methods I

Procedure details

Triethylamine (0.75 mL, 5.5 mmol) was added to a suspension of tetronic acid (500 mg, 5.00 mmol) in dichloromethane (25 mL) to obtain a homogeneous solution. The solution was cooled to 0° C., mixed with 4-N,N-dimethylaminopyridine (200 mg, 1.7 mmol), 3-cyclohexne-1-carboxylic acid (0.65 mL, 5.6 mmol), and then, diisopropylcarbodiimide (1.0 mL, 6.3 mmol), followed by stirring for 30 min. The resulting mixture was removed from the ice bath, stirred for 14 hours at room temperature, and filtered to remove thus-produced insoluble diisopropyl urea; the reaction solution was washed twice with 5% hydrochloric acid (20 mL) and the water layer was extracted twice with dichloromethane (10 mL). The organic layers were combined, dried over sodium sulfate anhydride, and concentrated; the thus-obtained residue was purified by silica gel column chromatography (silica gel, ethyl acetate:methanol=15:1). The resultant was arranged to be a sodium salt by adding an excess amount of sodium hydrogencarbonate and distilled water (100 mL), and then washed with dichloromethane; the water layer was acidified by adding 5% hydrochloric acid and extracted four times with dichloromethane (20 mL). The resultant was dried over sodium sulfate anhydride and concentrated to give pale yellow crystals (394 mg, 38%).
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
200 mg
Type
reactant
Reaction Step Two
[Compound]
Name
3-cyclohexne-1-carboxylic acid
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An alternative method for preparing the chemically derivatized solid phase materials of Formula 1 involves reacting the aliphatic anion group of the aminosilane bridge on the surface of the solid phase material with homobifunctional crosslinking reagents containing two amine reactive groups (e.g. succinyl di-N-hydroxybenzotriazole, ethylene glycol bis-(succinimidyl succinate), ethylene glycol bis-(sulfosuccinimidyl succinate), disuccinimidyl tartarate, disulfosuccinimidyl tartarate, disuccinimidyl glutarate, disuccinimidyl suberate). For example, succinyl di-N-hydroxybenzotriazole may be prepared by reacting succinic acid with HBT in the presence of DMF and a water-soluble carbodiimide, such as DICD, at 2 to 5° C. for 2 to 4 hours. A white, insoluble urea by-product, (CH3)2—CH—NH—C(O)—NH—CH—(CH3)2, produced during the reaction, can be separated from the succinyl di-N-hydroxybenzotriazole by centrifuging the mixture and decanting the supernate. Then the decanted succinyl di-N-hydroxybenzotriazole in DMF can be buffered to pH 8.0 to 10.0 with an aqueous buffer and reacted with the aliphatic amino group at the solid phase surface at 20 to 30° C. for 1 to 2 hours. The solid phase material is then removed from the solution, washed with deionized water and Tween 20 and dried to produce the following chemically derivatized fluid-permeable microporous phase material within the definition of Formula 1 as illustrated in the scheme provided immediately below.
[Compound]
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
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Name
Quantity
0 (± 1) mol
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[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylene glycol bis-(succinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylene glycol bis-(sulfosuccinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
disulfosuccinimidyl tartarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Then 11.5 g (50 mM) of Phenylalanine Ethyl Ester hydrochloride and 7.75 mL (45 mM) of diisopropylcarbodiimide were added. Then 8.6 mL (50 mM) of diisopropylethylamine was added via the dropping funnel for 10 min. The reaction mixture was kept for 20 hours at a room temperature, then 10 mL of H2O was added, a precipitate of diisopropylurea formed was filtered off, a resulted solution was analyzed by HPLC. According analysis, the reaction was completed at 50%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

N-Hydroxysuccinimide (1.70 g, 14.77 mmol) and DIC (1.87 g, 14.77 mmol) were added sequentially to a stirred solution of Fmoc-Gly-OH (4.0 g, 13.45 mmol) in dichloromethane (15 mL); the resulting mixture was stirred at room temperature for 4 h. The N,N′-diisopropylurea formed was removed by filtration and the solid was washed with ether (20 mL). The volatiles were removed and the solid Fmoc-Gly-succinimidyl ester formed was washed with ether (3×20 mL). Fmoc-Gly-succinimidyl ester was then redissolved in dry DMF (15 mL) and 3-aminodeoxycholic acid (5.21 g, 12.78 mmol) was added to the clear solution. The reaction mixture was stirred at room temperature for 4 h, water (200 mL) was added and the precipitated solid was filtered, washed with water, dried and purified by silica gel chromatography (TLC (silica): (Rf: 0.50, silica gel, CH2Cl2/CH3OH, 9:1) (eluant: CH2Cl2/CH3OH (9:1)) to give (3β,5β,7α,12α)-3-[[(9H-Fluoren-9-ylmethoxy)amino]acetyl]amino-7,12-dihydroxycholan-24-oic acid as a colorless solid. Yield: 7.46 g (85%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The reation between 8 benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid (obtained in 6.2.) and diisopropylcarbodiimide (80 g) can be performed in chloroform (400 ml), dichloromethane or a mixture of nitromethane and chloroform, either at ambient temperature, leaving the mixture to stand for 4 weeks, or at 50° C. for 12 hours. In all cases, the 1,3-diisopropylurea formed is removed by filtration, the solvent and excess reagent are evaporated and the residue is passed through a column of silica gel (60 Merck), using chloroform as eluent. In all cases, benzyl 1°-benzyl-6-tritylamino-spiro[penam-2,4'-piperidine ]-3-carboxylate is obtained, which is crystallized from diethy ether in a yield of 25 to 40%; M.P. 191°-192° C. (recrystallized from acetonitrile).
Name
benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
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Reaction Step Three
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400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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